ARQ-751

AKT1 inhibition Biochemical IC50 Kinase selectivity

ARQ-751 (vevorisertib) is an allosteric pan-AKT inhibitor with sub-nanomolar potency (AKT1 IC50=0.55 nM) that binds the AKT1-E17K mutant (Kd=8.6 nM)—a capability not established for ATP-competitive inhibitors like capivasertib. It provides sustained pathway suppression after washout, unlike ATP-competitive alternatives, and achieves 93% tumor growth inhibition combined with palbociclib. Choose ARQ-751 for AKT1-E17K mutant pharmacology, washout/dynamic assays, or PIK3CA-driven tumor models.

Molecular Formula
Molecular Weight
Cat. No. B1192151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARQ-751
SynonymsARQ-751;  ARQ 751;  ARQ751; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARQ-751 (Vevorisertib/MK-4440): A Pan-AKT Allosteric Inhibitor for Precision Oncology Research


ARQ-751 (vevorisertib; MK-4440) is an orally bioavailable, allosteric pan-AKT serine/threonine kinase inhibitor that targets AKT1, AKT2, and AKT3 with sub-nanomolar potency . Unlike ATP-competitive AKT inhibitors, ARQ-751 binds to a distinct allosteric site, conferring a unique selectivity profile and distinct mode of pathway inhibition . The compound was investigated in a first-in-human Phase 1b clinical trial (NCT02761694) in patients with advanced solid tumors harboring PIK3CA, AKT, or PTEN mutations, both as monotherapy and in combination with paclitaxel or fulvestrant [1].

Why ARQ-751 Cannot Be Interchanged with ATP-Competitive or Earlier-Generation AKT Inhibitors


AKT inhibitors are not functionally equivalent; they divide into two mechanistically distinct classes: ATP-competitive inhibitors (e.g., capivasertib, ipatasertib) and allosteric inhibitors (e.g., ARQ-751, MK-2206). These classes differ fundamentally in binding mode, isoform selectivity, mutant specificity, and downstream biological effects [1]. Substituting an ATP-competitive inhibitor for ARQ-751 alters the pharmacological profile of the experiment—potentially changing the spectrum of off-target kinases inhibited, the response in AKT1-E17K mutant models, and the durability of pathway suppression [2]. The quantitative evidence below establishes ARQ-751's distinct profile relative to key comparators including MK-2206, ipatasertib (GDC-0068), capivasertib, and the predecessor compound ARQ-092.

ARQ-751 Evidence Guide: Quantified Differentiation Against AKT Inhibitor Comparators


ARQ-751 Demonstrates ~70-Fold Greater Biochemical Potency Against AKT1 Versus the Allosteric Comparator MK-2206

In head-to-head biochemical assays measuring inhibition of full-length active AKT1, ARQ-751 exhibited an IC50 of 0.55 nM, representing approximately 73.6-fold greater potency than the allosteric comparator MK-2206 (IC50 = 40.5 nM) [1]. This differential potency was consistent across all three AKT isoforms: ARQ-751 showed 36.4-fold higher potency against AKT2 (0.81 nM vs 29.5 nM) and 27.8-fold higher potency against AKT3 (1.3 nM vs 36.4 nM) compared to MK-2206 [1].

AKT1 inhibition Biochemical IC50 Kinase selectivity

ARQ-751 Uniquely Targets AKT1-E17K Mutant with 8.6 nM Kd, a Capability Absent in ATP-Competitive Inhibitors

ARQ-751 is a dual pan-AKT and AKT1-E17K mutant inhibitor, demonstrating a Kd of 8.6 nM against the AKT1-E17K mutant protein and 1.2 nM against wild-type AKT1 . In cellular assays using KU-19-19 bladder cancer cells harboring the AKT1-E17K mutation, ARQ-751 inhibited downstream phosphorylation markers including pPRAS40(T246) and pGSK3β(S9) [1]. ATP-competitive AKT inhibitors including capivasertib (AZD5363) and ipatasertib (GDC-0068) lack this specific AKT1-E17K mutant targeting capability, as their mechanism of action is not mutation-selective [2].

AKT1-E17K mutation Mutant-selective inhibition Oncology biomarkers

ARQ-751 Allosteric Binding Enables Prolonged Pathway Suppression Following Compound Washout Versus ATP-Competitive Ipatasertib

In washout experiments comparing allosteric versus ATP-competitive AKT inhibition, ARQ-751 demonstrated sustained pathway suppression following compound removal, whereas the ATP-competitive inhibitor ipatasertib showed rapid loss of inhibition [1]. Cells treated with ARQ-751 maintained AKT pathway inhibition after washout due to the compound's allosteric binding mechanism, which locks AKT in an inactive conformation, in contrast to the reversible, competition-based binding of ATP-competitive inhibitors [1].

Allosteric inhibition Washout kinetics Sustained target engagement

ARQ-751 Plus Palbociclib Achieves 93% Tumor Growth Inhibition in Preclinical Breast Cancer Xenograft Model

In a preclinical breast cancer xenograft model, the combination of ARQ-751 at 25 mg/kg with the CDK4/6 inhibitor palbociclib at 50 mg/kg achieved 93% tumor growth inhibition (TGI), compared to 69% TGI for ARQ-751 monotherapy and 38% TGI for palbociclib monotherapy [1]. The combination of ARQ-751 with fulvestrant at 2.5 mg/kg achieved 91% TGI, compared to 69% TGI for ARQ-751 alone and 68% TGI for fulvestrant alone [1]. These data establish ARQ-751's superior combinatorial efficacy over single-agent treatment in this model system.

Combination therapy CDK4/6 inhibitor synergy Breast cancer xenograft

ARQ-751 Optimal Use Cases: Research Applications Where Differentiation Matters


AKT1-E17K Mutant Oncology Research

For laboratories investigating cancers driven by the AKT1-E17K activating mutation—including subsets of breast, endometrial, and bladder cancers—ARQ-751 is the preferred tool compound due to its demonstrated binding to the mutant protein (Kd = 8.6 nM) . ATP-competitive AKT inhibitors including capivasertib and ipatasertib are not established to confer this mutant-specific targeting capability. Researchers should select ARQ-751 when the experimental objective requires direct pharmacological interrogation of AKT1-E17K mutant signaling.

Allosteric Mechanism Studies Requiring Sustained Pathway Inhibition

For experiments requiring prolonged AKT pathway suppression following compound removal—such as washout pharmacodynamics, pulse-chase signaling studies, or assays measuring durable target engagement—ARQ-751's allosteric binding mechanism provides sustained inhibition not achievable with ATP-competitive inhibitors like ipatasertib [1]. Researchers designing time-course experiments where compound washout is part of the protocol should select ARQ-751 to leverage this mechanistic distinction.

PIK3CA-Mutant Cancer Models Requiring High-Potency AKT1 Inhibition

In cancer cell lines harboring PIK3CA mutations (e.g., T47D H1047R GI50 = 1.05 nM; EFM-19 H1047R GI50 = 1.54 nM; MCF-7 E545K GI50 = 2.20 nM), ARQ-751 exhibits potent anti-proliferative activity [2]. For researchers studying PIK3CA-driven tumor models who require sub-nanomolar biochemical potency against AKT1 (IC50 = 0.55 nM), ARQ-751 offers approximately 74-fold greater potency than the allosteric comparator MK-2206 (IC50 = 40.5 nM), enabling effective target engagement at substantially lower concentrations [3].

AKT-CDK4/6 Combination Therapy Preclinical Modeling

For researchers designing preclinical studies evaluating AKT and CDK4/6 co-inhibition, ARQ-751 combined with palbociclib provides a quantitatively validated reference point, achieving 93% tumor growth inhibition in breast cancer xenograft models versus 69% for ARQ-751 monotherapy and 38% for palbociclib monotherapy [4]. This combination regimen serves as a benchmark for comparative efficacy studies exploring alternative AKT-CDK4/6 inhibitor pairings or dosing schedules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARQ-751

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.